TSTU

Description

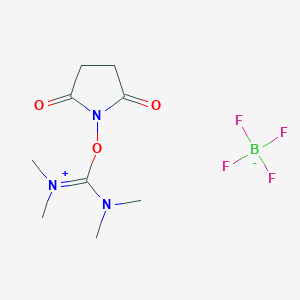

The exact mass of the compound 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Methylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLHMRPZHNTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BF4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431911 | |

| Record name | TSTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105832-38-0 | |

| Record name | TSTU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the TSTU Coupling Reagent: Mechanism, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coupling reagent O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU). It delves into the core mechanism of action, highlighting its role in the efficient formation of amide bonds, a cornerstone of peptide synthesis and bioconjugation. This document summarizes key performance characteristics, details experimental protocols for its application, and presents visual diagrams to elucidate reaction pathways and workflows. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective utilization of this compound in their work.

Introduction

The synthesis of peptides and the conjugation of biomolecules are fundamental processes in biomedical research and drug development. The formation of a stable amide bond between a carboxylic acid and an amine is the critical step in these processes. Coupling reagents are essential molecules that facilitate this reaction by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

This compound is a uronium-type coupling reagent that has gained prominence due to its high efficiency, particularly in aqueous environments, and its ability to minimize racemization.[1][2] It is widely used for the synthesis of peptides, the conjugation of proteins and oligosaccharides, and the attachment of fluorescent labels to biomolecules.[1][3] This guide will explore the intricacies of this compound's function and provide practical guidance for its application.

Core Mechanism of Action

The primary function of this compound is to convert a carboxylic acid into a highly reactive N-succinimidyl (NHS) active ester. This transformation is the key to its efficacy as a coupling reagent. The reaction proceeds through a two-step mechanism:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a base. The this compound molecule provides a highly reactive uronium core that readily reacts with the carboxylate anion. This results in the formation of an unstable intermediate and the release of the N-hydroxysuccinimide (NHS) moiety.

-

Formation of the NHS Active Ester: The unstable intermediate rapidly rearranges to form the stable and highly reactive NHS active ester of the original carboxylic acid. Tetramethylurea is generated as a byproduct of this step.[4]

-

Nucleophilic Attack by the Amine: The NHS active ester is then susceptible to nucleophilic attack by a primary amine. The amine displaces the NHS group, forming a stable amide bond and releasing N-hydroxysuccinimide.

The byproducts of the overall reaction, tetramethylurea and N-hydroxysuccinimide, are generally soluble in aqueous and organic solvents, facilitating their removal during purification.[4]

Quantitative Data and Performance Comparison

| Feature | This compound | HBTU/HATU | COMU |

| Reagent Type | Uronium | Aminium/Uronium | Uronium |

| Activation | Forms NHS active esters[1] | Forms HOBt/HOAt active esters | Forms Oxyma active esters |

| Efficiency | High, especially in aqueous media[2] | High, widely used standards | Very high, often considered superior |

| Racemization | Low, especially with additives[1] | Generally low | Very low |

| Byproducts | Tetramethylurea, NHS[4] | Tetramethylurea, HOBt/HOAt | Tetramethylurea, Oxyma |

| Solubility | Good in organic and aqueous mixtures[5] | Good in organic solvents | Good in organic solvents |

Table 1: Qualitative Comparison of Common Coupling Reagents.

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound.

General Protocol for Amide Coupling in Aqueous/Organic Solvent Mixture

This protocol is adapted from a standard procedure for coupling hydrophilic compounds using this compound.[5]

Materials:

-

Carboxylic acid-containing molecule

-

Amine-containing molecule

-

This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

1,4-Dioxane

-

Water

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the carboxylic acid-containing molecule in a 2:2:1 mixture of DMF/Dioxane/Water to a suitable concentration.

-

Add 3 equivalents of diisopropylethylamine (DIPEA) to the solution while stirring.

-

Add 1.3 equivalents of this compound to the reaction mixture.

-

Allow the formation of the NHS active ester to proceed. The reaction time may vary depending on the substrate and can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Once the active ester formation is complete, add 1.5 equivalents of the amine-containing molecule to the reaction mixture.

-

Continue stirring until the reaction is complete, as determined by monitoring the consumption of the starting materials.

-

Upon completion, remove the solvents under reduced pressure.

-

The crude product can then be isolated and purified using standard chromatographic techniques.

Protocol for Labeling Proteins with an Amine-Reactive Probe using this compound

This protocol provides a general guideline for the bioconjugation of a protein with a fluorescent dye or other label containing a carboxylic acid, activated using this compound.

Materials:

-

Protein to be labeled (e.g., antibody)

-

Amine-reactive probe with a carboxylic acid (e.g., a fluorescent dye)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 5-10 mg/mL.

-

Prepare the Amine-Reactive Probe Stock Solution: In a separate vial, dissolve the carboxylic acid-containing probe in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Activation of the Probe with this compound:

-

To the probe solution, add a slight molar excess (1.1 to 1.5 equivalents) of this compound.

-

Add 2-3 equivalents of a non-nucleophilic base such as DIPEA.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Labeling Reaction:

-

Slowly add the activated probe solution to the stirring protein solution. The molar ratio of the activated probe to the protein will need to be optimized for the desired degree of labeling.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

Determine the degree of labeling using UV-Vis spectrophotometry.

-

References

An In-Depth Technical Guide to TSTU: Chemical Properties, Structure, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU), a widely utilized coupling reagent in organic and peptide chemistry. The document details its chemical and physical properties, molecular structure, and provides established protocols for its use in synthesis, particularly in the formation of amide bonds. Furthermore, it outlines standard methodologies for the analytical characterization of this compound, ensuring purity and quality for research and development applications.

Chemical Properties and Structure

This compound is a salt consisting of a uronium cation and a tetrafluoroborate anion. It is a white to off-white crystalline solid that is favored in many synthetic applications for its efficiency and stability under specific conditions.

Structure

The chemical structure of this compound is N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate. The uronium cation contains a reactive N-succinimidyl ester group, which is readily displaced by nucleophiles, making it an excellent activating agent for carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [1] |

| Molecular Weight | 301.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder or needles | [2] |

| Melting Point | 198-201 °C | [3] |

| Density | 1.41 g/cm³ | [2] |

| Solubility | Soluble in water, acetonitrile (B52724) (0.1 g/mL), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | [4] |

| Storage Conditions | 2-8°C, moisture sensitive | [2] |

| Stability | Stable under dry conditions; hydrolyzes in the presence of moisture. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its characterization, and its application in peptide coupling reactions.

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not commonly found in standard literature, its synthesis generally involves the reaction of tetramethylurea with an activating agent to form the uronium salt, followed by the introduction of the N-hydroxysuccinimide moiety and counter-ion exchange to yield the tetrafluoroborate salt. For researchers requiring to synthesize this compound, consulting specialized organic synthesis literature or patents is recommended.

Purification: Crude this compound can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of pure crystals. The choice of solvent will depend on the impurities present. After crystallization, the crystals should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5][6][7]

Analytical Characterization

Purity analysis of this compound can be effectively performed using reverse-phase HPLC.

-

Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

This method allows for the separation of this compound from potential impurities and starting materials.[8][9][10][11][12]

¹H and ¹³C NMR are crucial for confirming the structure of this compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show signals corresponding to the four equivalent methyl groups on the uronium cation and the methylene (B1212753) protons of the succinimidyl ring. The chemical shifts (δ) are typically referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).[13][14][15][16]

-

¹³C NMR (in DMSO-d₆): The spectrum will show distinct signals for the methyl carbons, the carbonyl carbons of the succinimidyl ring, the methylene carbons of the succinimidyl ring, and the central carbon of the uronium cation. The chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).[13][14][15][16]

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Sample Preparation: A KBr pellet is a common method for solid samples. A small amount of this compound (1-2 mg) is finely ground with dry KBr (100-200 mg) and pressed into a thin, transparent pellet.[17][18][19][20][21]

-

Expected Peaks: The IR spectrum will show characteristic absorption bands for the C=O stretching of the succinimidyl ester, C-N stretching, and the B-F stretching of the tetrafluoroborate anion.

Peptide Coupling Protocol (Solid-Phase)

This compound is a highly effective coupling reagent for solid-phase peptide synthesis (SPPS). The following is a general protocol for one coupling cycle.[22][23][24][25][26]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF in a reaction vessel.

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

-

Add this compound (3 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane). The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.[27][28][29]

Reaction Mechanism and Logical Workflow

Peptide Bond Formation

The primary function of this compound in peptide synthesis is to activate the carboxyl group of an amino acid to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid.[4]

Caption: Mechanism of this compound-mediated peptide bond formation.

Solid-Phase Peptide Synthesis Workflow

The logical workflow for a single coupling cycle in solid-phase peptide synthesis using this compound is a sequential process of deprotection, washing, and coupling.

Caption: General workflow for a single SPPS coupling cycle.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly in the field of peptide chemistry. Its ability to efficiently generate active esters under mild conditions makes it a reagent of choice for the formation of amide bonds. This guide provides the essential technical information and detailed protocols required for the successful application and characterization of this compound in a research and development setting. Adherence to the outlined experimental procedures will facilitate reproducible and high-quality synthetic outcomes.

References

- 1. peptide.com [peptide.com]

- 2. prayoglife.com [prayoglife.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. glsciences.eu [glsciences.eu]

- 9. pharmagrowthhub.com [pharmagrowthhub.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hplc.eu [hplc.eu]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. chem.washington.edu [chem.washington.edu]

- 16. utsouthwestern.edu [utsouthwestern.edu]

- 17. youtube.com [youtube.com]

- 18. shimadzu.com [shimadzu.com]

- 19. youtube.com [youtube.com]

- 20. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 21. pelletpressdiesets.com [pelletpressdiesets.com]

- 22. peptide.com [peptide.com]

- 23. peptide.com [peptide.com]

- 24. benchchem.com [benchchem.com]

- 25. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 27. peptide.com [peptide.com]

- 28. luxembourg-bio.com [luxembourg-bio.com]

- 29. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of TSTU in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (this compound) in various organic solvents. This compound is a widely utilized coupling reagent in peptide synthesis and bioconjugation, making a thorough understanding of its solubility crucial for reaction optimization, purification, and formulation development.[1][2][3][4][5]

Core Properties of this compound

This compound is a white crystalline solid with a molecular weight of 301.05 g/mol .[2] It is favored in organic synthesis for its ability to efficiently mediate the formation of amide bonds by converting carboxylic acids into more reactive N-hydroxysuccinimide (NHS) esters.[1][3][4][5] This process is central to the synthesis of peptides and the modification of proteins.

Quantitative Solubility Data

The solubility of a reagent is a critical parameter for its effective use in chemical synthesis. It dictates the choice of solvent, the achievable concentration, and can influence reaction kinetics. The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature | Notes |

| Acetonitrile (B52724) (ACN) | CH₃CN | 0.1 g/mL | Not Specified | Results in a clear solution.[5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥ 100 mg/mL | Not Specified | Saturation point was not reached at this concentration.[4] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Not Specified | No quantitative data available. |

| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available | Not Specified | |

| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | Not Specified | |

| Ethyl Acetate | CH₃CO₂C₂H₅ | Data Not Available | Not Specified | |

| Water | H₂O | Soluble | Not Specified | No quantitative data available. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified | One source suggests insolubility in ether. |

Experimental Protocol for Solubility Determination

A standardized and reproducible protocol is essential for determining the solubility of a compound like this compound. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.

Detailed Methodology: Shake-Flask Method

-

Preparation of the Solvent System: Select the desired organic solvent of high purity. Ensure the solvent is dry, as this compound is moisture-sensitive.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a clean, dry vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Add a precise volume of the chosen solvent to the vial containing the this compound. Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker or agitator. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE) is recommended. This step is critical to avoid aspirating any solid particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

HPLC Method:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA).

-

Detection: UV detection at an appropriate wavelength.

-

Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

-

Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/100mL) or as a molar concentration (mol/L) at the specified temperature.

Experimental Workflow Diagram

Application in Peptide Synthesis: this compound-Mediated Amide Bond Formation

This compound's primary utility lies in its role as a coupling reagent in peptide synthesis. It activates the carboxylic acid of an N-protected amino acid, facilitating its reaction with the amine group of another amino acid to form a peptide bond.

The mechanism involves two main steps:

-

Activation of the Carboxylic Acid: In the presence of a base (e.g., diisopropylethylamine, DIEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive N-succinimidyl active ester intermediate.[1]

-

Amide Bond Formation: The free amino group of the second amino acid then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct.

This compound-Mediated Coupling Mechanism

References

In-Depth Technical Guide to the Stability and Storage of TSTU

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU), a widely used coupling reagent in peptide synthesis and bioconjugation. Understanding the stability profile of this compound is critical for ensuring reaction efficiency, reproducibility, and the integrity of synthesized molecules.

Summary of Stability and Storage Conditions

Proper handling and storage are paramount to maintaining the reactivity and purity of this compound. The reagent is sensitive to moisture, light, and elevated temperatures.

Recommended Storage

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark environment.[1][2] The recommended storage temperature is between 2°C and 8°C.[1][2] It is also advisable to store the reagent under an inert gas atmosphere to prevent exposure to moisture and oxidation.[1]

Stability Profile

This compound is a stable crystalline solid when stored under the recommended dry conditions.[2] However, it is susceptible to degradation, primarily through hydrolysis, when exposed to moisture.[2] In solution, the stability of this compound is temperature-dependent. Stock solutions can be stored for up to 6 months at -80°C and for 1 month at -20°C, provided they are in a sealed container and protected from moisture.[3]

Quantitative Stability Data

The thermal stability of this compound has been assessed using techniques such as Differential Scanning Calorimetry (DSC). This data is crucial for understanding the thermal hazards and decomposition profile of the reagent.

| Parameter | Value | Reference |

| Onset Temperature (°C) | 206 | |

| Heat of Decomposition (ΔHdec, J/g) | -867 |

Table 1: Thermal Stability Data for this compound

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Thermal Stability Assessment (Based on DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition of solid this compound.

Methodology:

-

A sample of this compound (1-5 mg) is accurately weighed into a standard aluminum DSC pan.

-

The pan is hermetically sealed.

-

The sample is placed in the DSC instrument.

-

A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

An inert gas, such as nitrogen, is purged through the DSC cell during the analysis.

-

The heat flow to the sample is measured as a function of temperature.

-

The onset temperature of decomposition is determined as the temperature at which a significant exothermic event begins.

-

The heat of decomposition (ΔHdec) is calculated by integrating the area of the exothermic peak.

Protocol for Forced Degradation Study (Hydrolytic Stability)

Objective: To assess the stability of this compound in the presence of water and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Neutral Hydrolysis: Add a defined volume of the this compound stock solution to a vial containing purified water.

-

Acidic Hydrolysis: Add a defined volume of the this compound stock solution to a vial containing a dilute acidic solution (e.g., 0.1 N HCl).

-

Basic Hydrolysis: Add a defined volume of the this compound stock solution to a vial containing a dilute basic solution (e.g., 0.1 N NaOH).

-

-

Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours). Protect the samples from light.

-

Time-Point Analysis: At each time point, withdraw an aliquot of the sample.

-

Quenching (if necessary): Neutralize the acidic and basic samples to stop further degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3.3) to quantify the remaining this compound and detect the formation of degradation products.

Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Program:

-

Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set time (e.g., 20 minutes).

-

Hold at the high percentage for a few minutes.

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products absorb, determined by UV-Vis spectroscopy.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples (from Protocol 3.2) are used to demonstrate the method's specificity.

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Peptide Coupling

This compound is a uronium-based coupling reagent that activates a carboxylic acid to form a highly reactive N-hydroxysuccinimide (NHS) ester. This active ester then readily reacts with a primary amine to form a stable amide bond.

Caption: Mechanism of this compound-mediated amide bond formation.

Hydrolytic Degradation Pathway of this compound

In the presence of water, the highly electrophilic uronium moiety of this compound is susceptible to nucleophilic attack by water, leading to its hydrolysis and inactivation. The primary degradation products are N-hydroxysuccinimide and tetramethylurea.

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

A logical workflow is essential for a comprehensive stability assessment of this compound. This involves subjecting the compound to various stress conditions and analyzing the outcomes using appropriate analytical techniques.

Caption: General workflow for this compound stability testing.

References

A Deep Dive into Peptide Coupling Reagents: TSTU vs. Other Uronium Salts

In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the cornerstone of creating peptides and bioconjugates. The efficiency, fidelity, and purity of the final product are critically dependent on the choice of coupling reagent. Among the various classes of activators, uronium salts have become indispensable tools for researchers. This technical guide provides an in-depth comparison of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) with other commonly used uronium-type coupling reagents, including HBTU, HATU, HCTU, and COMU.

The Role and Mechanism of Uronium Salt Coupling Reagents

Uronium salt coupling reagents are employed to activate the carboxylic acid group of an N-protected amino acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by the free amino group of another amino acid or peptide.[1] This process, which culminates in the formation of a stable peptide bond, is typically facilitated by a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

While historically categorized as "uronium" salts, crystallographic and NMR studies have shown that many common reagents in this class, such as HBTU and HATU, exist predominantly as the more stable guanidinium (B1211019) or aminium isomers.[2] However, reagents like COMU and this compound are true uronium salts.[2] This structural distinction can influence their reactivity and stability.

The general mechanism involves two primary stages:

-

Activation: The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base, attacks the electrophilic carbon of the uronium salt. This results in the formation of a highly reactive intermediate.

-

Acyl Transfer: This intermediate then reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond, releasing a byproduct.

The Specific Mechanism of this compound

This compound distinguishes itself by efficiently and rapidly converting carboxylic acids into N-succinimidyl (NHS) active esters.[3][4] These active esters are stable enough to be formed in situ and then react cleanly with primary amines to yield the amide bond.[3] This mechanism is particularly advantageous for bioconjugation and for reactions conducted in aqueous or mixed aqueous/organic solvent systems.[2]

Comparative Analysis of Uronium Salt Reagents

While all uronium-type reagents aim to facilitate amide bond formation, they exhibit significant differences in reactivity, racemization suppression, solubility, and cost.

| Feature | This compound | HBTU | HATU | HCTU | COMU |

| Full Name | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate |

| Leaving Group | N-hydroxysuccinimide (HOSu) | 1-Hydroxybenzotriazole (HOBt) | 7-Aza-1-hydroxybenzotriazole (HOAt) | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | OxymaPure |

| Relative Reactivity | High, especially for NHS ester formation.[5] | Good, widely used as a standard reagent.[1][6] | Very High, often considered the gold standard for difficult couplings.[6][7] | High, more reactive than HBTU.[8] | Very High, comparable to HATU.[9] |

| Racemization Suppression | Excellent, effectively inhibits racemization.[3] | Good, but can be higher than HATU/HCTU.[6] | Excellent, due to the HOAt moiety.[7] | Excellent, superior to HBTU.[8] | Excellent, superior to HOBt-based reagents.[9][10] |

| Solubility | Good solubility in water and organic solvents like DMF. | Good solubility in organic solvents (e.g., DMF).[1] | Good solubility in organic solvents (e.g., DMF). | Good solubility in organic solvents (e.g., DMF). | Good solubility in a broad range of solvents.[10] |

| Key Advantage | Excellent for bioconjugation, aqueous phase reactions, and coupling to N-methyl amino acids with low racemization.[2] | Cost-effective and reliable for standard peptide synthesis.[1] | Highest reactivity for sterically hindered or difficult couplings.[7] | A good balance of high reactivity and lower cost compared to HATU.[8] | High reactivity, non-explosive byproducts (unlike benzotriazoles), and low allergenic potential.[9] |

| Potential Disadvantage | May be less potent than HATU for the most challenging couplings. | Can cause guanidinylation of the N-terminus if used in excess; less reactive than HATU/HCTU.[2] | High cost; can cause guanidinylation if used in excess.[2][6] | Can cause guanidinylation if used in excess. | Less stable in DMF solution over several days compared to HBTU/HATU.[10] |

Quantitative Data on Performance

Direct quantitative comparison is challenging as results vary based on the specific peptide sequence, resin, and reaction conditions. However, data from various studies provide valuable insights into the relative performance of these reagents.

Table 1: Comparative Coupling Efficiency for Difficult Sequences

| Coupling Reagent | Model Peptide | Resin | Crude Purity / Yield | Source |

| HBTU | ACP(65-74) | Polystyrene | Less effective than HCTU | [11] |

| HCTU | ACP(65-74) | Polystyrene | ≥ HBTU | [11] |

| COMU | ACP(65-74) | Polystyrene | Less effective than HBTU/HCTU | [11] |

| HATU | Model Peptide | N/A | 83.63% (2x1 min coupling) | [12] |

| HCTU | Model Peptide | N/A | 78.52% (2x1 min coupling) | [12] |

Note: The study on ACP(65-74) concluded a performance ranking of HCTU ≥ HBTU > COMU on polystyrene resins.[11] Another study showed HATU providing the highest crude purity in very short coupling times.[12]

Table 2: Racemization Suppression in Model Systems

| Coupling Method | Model System | % Epimer/Racemate | Source |

| DIPCDI/HOBt | Z-Phg-Pro-NH₂ | 13.9% D-Phg | [13] |

| DIPCDI/HOAt | Z-Phg-Pro-NH₂ | 2.5% D-Phg | [13] |

| DIPCDI/Oxyma Pure | Z-Phg-Pro-NH₂ | 2.5% D-Phg | [13] |

| This compound/HOSu/CuCl₂ | C-terminal N-methyl amino acid | Reported to completely eliminate racemization | [2] |

Note: This data highlights the superior performance of HOAt and Oxyma-based reagents (like HATU and COMU) in suppressing racemization compared to HOBt-based ones (like HBTU). This compound, particularly in specific cocktails, is noted for its exceptional ability to prevent racemization.[2][13]

Experimental Protocols

Detailed Protocol for Peptide Coupling with this compound

This protocol is suitable for both solid-phase and solution-phase synthesis, particularly when working with aqueous solvent mixtures.

Materials:

-

N-protected amino acid or carboxylic acid

-

Resin-bound peptide with a free N-terminus (for SPPS) or amine component (for solution phase)

-

This compound (1.3 equivalents)

-

DIPEA (3.0 equivalents)

-

Solvent: DMF/Dioxane/Water (2:2:1 mixture) or anhydrous DMF

Procedure:

-

Dissolution: Dissolve the carboxylic acid component in the chosen solvent system. For aqueous applications, the DMF/dioxane/water mixture is effective. For standard SPPS, use anhydrous DMF.

-

Activation: Add DIPEA (3.0 eq.) to the solution, followed by this compound (1.3 eq.). Stir the mixture at room temperature. The activation to the NHS ester is typically rapid, often complete within 5-10 minutes.

-

Coupling: Add the amine component (e.g., the resin with the free N-terminus, 1.0 eq.) to the activated acid solution.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin (B49086) test (Kaiser test) in SPPS, which should be negative upon completion.

-

Washing (for SPPS): After the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Isolation (for Solution Phase): Remove the solvents under reduced pressure and isolate the crude product. Purification is typically performed using chromatography.

General Protocol for HBTU/HATU/HCTU Coupling in SPPS

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling reagent (HBTU, HATU, or HCTU) (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

Anhydrous DMF

-

Resin-bound peptide with a free N-terminus (1.0 equivalent)

Procedure:

-

Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed using a 20% piperidine (B6355638) in DMF solution.

-

Activation (Pre-activation Method): a. In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to initiate the activation. Allow the solution to pre-activate for 1-5 minutes.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Reaction: Agitate the mixture at room temperature for the desired time. Coupling times can range from 20 minutes to 2 hours, depending on the difficulty of the coupling. HATU generally allows for shorter coupling times.[7][14][15]

-

Monitoring: Check for reaction completion using the Kaiser test.

-

Washing: Filter the resin and wash thoroughly with DMF and DCM to prepare for the next cycle of deprotection and coupling.

Conclusion: Selecting the Right Reagent

The choice of a uronium salt coupling reagent is a critical decision in peptide synthesis that directly impacts yield, purity, and cost.

-

This compound emerges as a highly versatile and efficient reagent, particularly distinguished by its ability to form NHS esters, its excellent performance in aqueous media, and its strong suppression of racemization. It is an ideal choice for the synthesis of glycopeptides, bioconjugation, labeling, and for coupling sensitive N-methylated amino acids.[2][3]

-

HBTU remains a cost-effective and reliable workhorse for routine peptide synthesis, offering a good balance of performance and price.[1]

-

HCTU provides a step-up in reactivity from HBTU without the premium cost of HATU, making it an excellent choice for more demanding syntheses and for optimizing reaction times.[8]

-

HATU is the reagent of choice for the most challenging synthetic targets, including sterically hindered couplings and sequences prone to aggregation, where its superior reactivity can overcome synthetic obstacles.[7]

-

COMU represents a modern alternative that combines the high reactivity of HATU with improved safety (non-explosive byproducts) and solubility profiles, making it particularly suitable for automated and microwave-assisted synthesis.[9]

For researchers and drug development professionals, a thorough understanding of these reagents' distinct characteristics is paramount. This compound offers a unique and powerful set of advantages that make it an invaluable tool, especially at the interface of chemistry and biology. By carefully matching the properties of the coupling reagent to the specific demands of the synthetic challenge, scientists can optimize their workflows to produce high-quality peptides for research and therapeutic applications.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

The Unsung Hero of Peptide Synthesis: A Deep Dive into the Advantages of TSTU

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical determinant of success. Among the arsenal (B13267) of available reagents, O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a robust and efficient option for researchers, scientists, and drug development professionals. This technical guide delves into the core advantages of this compound, supported by comparative data, detailed experimental protocols, and visualizations to illuminate its role in modern peptide chemistry.

Executive Summary

This compound distinguishes itself as a highly effective coupling reagent that facilitates rapid and efficient amide bond formation. Its primary mechanism involves the swift activation of carboxylic acids to form N-succinimidyl active esters, which then readily react with primary amines.[1][2] This process is characterized by high yields, minimal racemization, and operational simplicity, particularly under mild reaction conditions. Furthermore, this compound's compatibility with aqueous environments and its favorable safety profile compared to some other reagents make it a versatile and valuable tool in both solid-phase and solution-phase peptide synthesis.

Core Advantages of this compound

The utility of this compound in peptide synthesis is underpinned by several key advantages:

-

High Efficiency and Rapid Reaction Kinetics: this compound is renowned for its ability to promote fast and clean coupling reactions, significantly enhancing the formation of peptide bonds, even in the presence of sterically hindered amino acids.[3] This rapid conversion of carboxylic acids to their active N-hydroxysuccinimide (NHS) esters contributes to higher throughput and overall synthesis efficiency.[3]

-

Low Racemization: Maintaining stereochemical integrity is paramount in the synthesis of biologically active peptides. This compound effectively suppresses racemization during the coupling of protected α-amino acids.[2] This is a critical feature that ensures the synthesis of the desired peptide isomer with high fidelity.

-

Mild Reaction Conditions: Compared to some traditional coupling reagents, this compound facilitates peptide synthesis under relatively mild conditions.[3] This gentler approach reduces the likelihood of undesirable side reactions and helps in preserving the integrity of sensitive amino acid side chains.

-

Aqueous Compatibility: A notable advantage of this compound is its efficacy in aqueous or mixed aqueous/organic solvent systems.[2][4] This property is particularly beneficial for the coupling of glycopeptides and the conjugation of oligosaccharides to proteins, where solubility in purely organic solvents can be a challenge.[4]

-

Broad Functional Group Compatibility: this compound demonstrates compatibility with a wide range of protecting groups commonly used in peptide synthesis, offering greater flexibility in the design of complex synthetic strategies.[3]

-

Favorable Byproduct Profile: The byproducts generated during this compound-mediated coupling are generally water-soluble, which can simplify the purification process, especially in solution-phase synthesis.

Comparative Performance

While direct quantitative comparisons in the literature are often sequence-dependent, the general performance characteristics of this compound position it favorably against other common coupling reagents.

| Feature | This compound | HBTU/HATU | Carbodiimides (e.g., DCC, DIC) |

| Reactivity | High | Very High | Moderate to High |

| Racemization | Low | Low (especially HATU) | Higher, often requires additives like HOBt |

| Reaction Speed | Fast | Very Fast | Variable |

| Aqueous Comp. | Good | Limited | Limited |

| Byproduct Removal | Generally Easy | Can be challenging | Can be challenging (e.g., DCU precipitation) |

| Cost-Effectiveness | Generally Good | Higher | Generally Lower |

This table provides a qualitative comparison based on literature data. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Reaction Mechanism and Experimental Workflow

The fundamental mechanism of this compound involves the activation of a carboxylic acid to an N-succinimidyl ester, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

Caption: General mechanism of this compound-mediated amide bond formation.

A typical workflow for solid-phase peptide synthesis (SPPS) using this compound follows a cyclical process of deprotection and coupling.

Caption: A simplified workflow for Fmoc-based SPPS using this compound.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling and Fmoc Deprotection:

- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

- Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

2. Amino Acid Coupling with this compound:

- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

- Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

- Allow the pre-activation to proceed for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the reaction mixture for 30-60 minutes at room temperature.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.

3. Washing:

- Drain the coupling solution and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).

4. Repetition:

- Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

- Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]

- Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

Protocol 2: General Procedure for Solution-Phase Dipeptide Synthesis using this compound

This protocol provides a general guideline for the synthesis of a dipeptide in solution.

1. Activation of the N-Protected Amino Acid:

- Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH) (1 equivalent) and this compound (1-1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.

- Cool the solution to 0 °C in an ice bath.

- Add DIPEA (2-3 equivalents) dropwise while stirring.

- Continue stirring the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

2. Coupling with the Amino Acid Ester:

- In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe) (1 equivalent) in the same anhydrous solvent.

- Add the pre-activated amino acid solution from step 1 to the solution of the second amino acid at 0 °C.

- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

- Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove water-soluble byproducts and unreacted starting materials.

- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude protected dipeptide by silica (B1680970) gel column chromatography.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area or a fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store this compound in a cool, dry place, away from incompatible materials.

Conclusion

This compound stands as a highly competent and versatile coupling reagent in the field of peptide synthesis. Its combination of high efficiency, low racemization, mild reaction conditions, and compatibility with a range of solvents, including aqueous systems, makes it an excellent choice for a wide variety of synthetic challenges. For researchers and drug development professionals seeking a reliable and effective method for amide bond formation, this compound offers a compelling balance of performance and practicality.

References

An In-depth Technical Guide to TSTU Activation of Carboxylic Acids for Amidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the myriad of available coupling reagents, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a highly efficient and versatile option. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and a comparative analysis with other common coupling reagents.

This compound is favored for its ability to rapidly activate carboxylic acids, facilitating their coupling with primary amines to form stable amide bonds.[1] Its high reactivity is maintained even in aqueous environments, making it particularly useful for the conjugation of biomolecules such as peptides, proteins, and oligosaccharides.[1][2] Furthermore, this compound is noted for its capacity to suppress racemization, a critical consideration in peptide synthesis.[1]

Core Principles: The Mechanism of this compound Activation

The efficacy of this compound in promoting amidation lies in its ability to convert a carboxylic acid into a highly reactive N-succinimidyl (OSu) active ester. This transformation proceeds through a well-defined mechanism:

-

Deprotonation: The process begins with the deprotonation of the carboxylic acid by a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to form a carboxylate anion.

-

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the this compound reagent.

-

Formation of the Active Ester: This attack leads to the formation of the OSu active ester and the release of a tetramethylurea byproduct.

-

Aminolysis: The highly reactive OSu ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of the desired amide bond and the release of N-hydroxysuccinimide (HOSu).

// Edges between subgraphs ActiveEster -> ActiveEster_ref [style=invis];

// Graphviz layout adjustments edge [fontsize=10, fontname="Arial", color="#4285F4"]; node [fontsize=11, fontname="Arial", fontcolor="#202124"]; } caption: "Mechanism of this compound-mediated amidation."

Experimental Protocols

General Protocol for Amide Coupling in Organic Solvents

This protocol is suitable for a wide range of carboxylic acids and amines in standard organic solvents.

-

Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as anhydrous acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.0 equivalent), to the solution.

-

This compound Addition: Add this compound (1.0-1.3 equivalents) to the reaction mixture and stir for 1 hour at the same temperature to allow for the formation of the active ester.[3]

-

Amine Addition: Add the amine (1.0-1.5 equivalents) to the reaction mixture.[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Protocol for Amide Coupling in Aqueous Solvent Mixtures

This compound's ability to function in the presence of water makes it ideal for reactions involving water-soluble biomolecules.[3][4]

-

Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in a mixture of DMF/dioxane/water (2:2:1).[3][4]

-

Base Addition: Add diisopropylethylamine (DIPEA) (3.0 equivalents).[3][4]

-

This compound Addition: Add this compound (1.3 equivalents) and stir until the formation of the OSu ester is complete, as monitored by an appropriate analytical technique.[3][4]

-

Reaction and Work-up: After the reaction is complete, remove the solvents under reduced pressure to isolate the crude product.[3][4] Further purification may be necessary.

Quantitative Data Summary

The efficiency of this compound is often compared to other common coupling reagents. The following table summarizes typical yields and reaction times for this compound and other reagents under various conditions. It is important to note that yields are highly substrate-dependent.

| Coupling Reagent | Base | Solvent | Typical Yield (%) | Typical Reaction Time (h) | Reference |

| This compound | DIPEA | DMF/Dioxane/Water | Good to Excellent | Not Specified | [1] |

| This compound | Triethylamine | Acetonitrile | 81 | 3 | |

| DIC/HOBt | - | DCM/DMF | Not Specified | 4+ | [3] |

| EDC | - | DCM | Not Specified | Not Specified | [3] |

| HBTU/DIPEA | DIPEA | DMF | Not Specified | 0.17 - 1 | [4] |

| PyBOP/DIPEA | DIPEA | DCM/DMF | Not Specified | 1 | [4] |

Comparative Analysis with Other Coupling Reagents

While this compound is a powerful tool, the choice of coupling reagent often depends on the specific application, substrate, and desired reaction conditions.

-

Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their low cost.[2][5] However, DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, complicating purification.[2] EDC and its urea (B33335) byproduct are water-soluble, which simplifies work-up.[3] Both can lead to racemization, which can be suppressed by the addition of 1-hydroxybenzotriazole (B26582) (HOBt).[2][6]

-

Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU and HATU are known for their high reactivity and are frequently used in solid-phase peptide synthesis.[2][7] They are generally more reactive than this compound, especially for hindered amino acids.[7] However, they can be more expensive and may lead to side reactions like guanidinylation of the N-terminal amine if used in excess.[7][8]

-

Phosphonium Salts (PyBOP): PyBOP is another highly effective coupling reagent, particularly useful for difficult couplings.[4] Phosphonium reagents are generally more soluble in common organic solvents than their uronium counterparts.[7]

Applications in Research and Development

This compound has found broad applicability in various areas of chemical and pharmaceutical research:

-

Peptide Synthesis: this compound is extensively used for both solution-phase and solid-phase peptide synthesis, offering high yields and low racemization.[1][9] A combination of this compound with N-hydroxysuccinimide and CuCl₂ has been shown to effectively suppress racemization of C-terminal N-methyl amino acids.[1][2]

-

Bioconjugation: Its efficacy in aqueous media makes this compound an excellent choice for conjugating peptides, oligosaccharides, and other biomolecules to proteins or surfaces.[1][2]

-

Synthesis of Small Molecules: this compound has been employed in the synthesis of various bioactive small molecules, including the antiplatelet drug n-butylphthalide.[1][10]

-

Material Science: this compound has been used to immobilize peptides onto silica (B1680970) materials for the creation of hybrid organic-inorganic materials.[1]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and can cause skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area and avoid dust formation.[12][13]

-

Storage: Store in a cool (2-8 °C), dry, and well-ventilated place, away from light and moisture.[12][13] It is incompatible with strong oxidizing agents.[13]

Conclusion

This compound is a highly effective and versatile coupling reagent for the formation of amide bonds. Its rapid activation of carboxylic acids, high yields, suppression of racemization, and compatibility with both organic and aqueous reaction conditions make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its mechanism, following established protocols, and considering its properties relative to other coupling reagents, this compound can be effectively leveraged to advance a wide range of synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. 肽偶联剂选择指南 [sigmaaldrich.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. Page loading... [guidechem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

The Role of the N-Succinimidyl Group in TSTU-Mediated Couplings: A Technical Guide

Abstract: N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) is a highly efficient coupling reagent pivotal in modern bioconjugation and synthetic chemistry. Its efficacy stems from its ability to rapidly convert carboxylic acids into amine-reactive N-succinimidyl (NHS) esters. This guide provides an in-depth examination of the mechanism of action, focusing on the indispensable role of the succinimidyl group. It offers quantitative data on the stability of the key NHS-ester intermediate, compares this compound to other common coupling reagents, and provides detailed experimental protocols for its application in peptide synthesis and protein modification, serving as a critical resource for researchers in drug development and chemical biology.

Introduction to this compound

This compound is a uronium salt-based coupling reagent used to facilitate the formation of stable amide bonds between a carboxylic acid and a primary amine.[1] Unlike many coupling reagents that require anhydrous conditions, this compound is effective in both organic and aqueous environments, making it exceptionally useful for the modification of biomolecules such as proteins, peptides, and oligosaccharides.[2] The core function of this compound is to activate a carboxyl group, transforming it into a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[3] This activation is achieved through the formation of an N-succinimidyl ester, a process where the succinimidyl moiety is the key functional component.[4][5]

| Chemical Properties of this compound | |

| Full Name | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate |

| CAS Number | 105832-38-0 |

| Molecular Formula | C₉H₁₆BF₄N₃O₃ |

| Molecular Weight | 301.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMF, DMSO, Acetonitrile |

The Activation Mechanism: Central Role of the Succinimidyl Group

The effectiveness of this compound is entirely dependent on the function of its O-(N-succinimidyl) group. The process can be described in two primary stages: activation of the carboxylic acid and the subsequent aminolysis.

Stage 1: Formation of the N-Succinimidyl Ester (NHS Ester) In the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), the this compound reagent reacts with a carboxylic acid. The uronium portion of this compound is highly reactive, and the N-succinimidyl group is transferred to the carboxyl's carbonyl carbon, forming a highly reactive O-acylisourea intermediate which rapidly rearranges to the more stable N-succinimidyl active ester (NHS ester).[3] The byproducts of this stage are tetramethylurea and a tetrafluoroborate salt, which are generally easy to remove during purification.[6]

Stage 2: Aminolysis and Amide Bond Formation The NHS ester is an ideal intermediate for several reasons. The N-hydroxysuccinimide (NHS) component is an excellent leaving group because its conjugate base is stabilized by resonance and the electron-withdrawing nature of the adjacent nitrogen atom.[7][8] This stability makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by a primary amine. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide and forming the final, stable amide bond.[7]

The key advantages conferred by the succinimidyl group are:

-

Creation of a Stable, Isolatable Intermediate: While highly reactive towards amines, NHS esters are significantly more stable against hydrolysis than other activated esters, such as those formed by carbodiimides (DCC, EDC) alone.[1][9] This allows for a two-step conjugation process if needed.

-

High Selectivity: The resulting NHS ester is highly selective for primary amines over other nucleophiles like alcohols, particularly in aqueous media.[5]

-

Suppression of Racemization: this compound-mediated activation via an NHS ester is known to cause minimal epimerization of chiral centers adjacent to the carboxyl group, which is critical in peptide synthesis.[5]

Quantitative Data and Reagent Comparison

A primary reason for using this compound is the relative stability of the NHS-ester intermediate it generates, especially when compared to the highly transient O-acylisourea esters from carbodiimides. This stability is, however, highly dependent on pH. Hydrolysis is a competing reaction that converts the active ester back to the original carboxylic acid.

Table 1: Stability of N-Succinimidyl (NHS) Ester Intermediate in Aqueous Solution

| pH | Temperature (°C) | Half-life of Hydrolysis |

|---|---|---|

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | Room Temp. | ~1 hour |

| 8.5 | Room Temp. | ~30 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temp. | ~10 minutes |

Data compiled from multiple sources.[3][4][6][8]

Table 2: Qualitative Comparison of Common Peptide Coupling Reagents

| Reagent | Activating Group | Relative Reactivity | Key Advantages | Common Disadvantages |

|---|---|---|---|---|

| This compound | N-Succinimidyl (OSu) | High | Excellent for aqueous reactions; low racemization; stable intermediate.[10] | Less common for routine solid-phase synthesis compared to HBTU/HATU. |

| HBTU/TBTU | Benzotriazolyl (OBt) | Medium-High | Cost-effective, reliable standard for SPPS; high yields.[11][12] | Can cause guanidinylation of N-terminus if used in excess; potentially explosive.[13] |

| HATU | 7-Azabenzotriazolyl (OAt) | Very High | Extremely fast and efficient, especially for difficult/hindered couplings; very low racemization.[12][14] | More expensive; can also cause guanidinylation. |

| DCC/DIC | O-Acylisourea | Medium | Very inexpensive.[13] | Forms insoluble urea (B33335) byproduct (DCC); high risk of racemization without additives (e.g., HOBt, NHS).[1] |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: General Peptide Coupling in an Aqueous/Organic Medium

This protocol is adapted for coupling a carboxylic acid to an amine where one or both components are water-soluble.

Materials:

-

Carboxylic acid component

-

Amine component

-

This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

-

Diisopropylethylamine (DIPEA)

-

Solvents: Dimethylformamide (DMF), Dioxane, and Water (HPLC grade)

-

Reaction vessel and magnetic stirrer

Procedure:

-

Dissolve the Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid component in a 2:2:1 mixture of DMF/Dioxane/Water. The final concentration should be appropriate for your specific reaction scale (e.g., 0.1 M).[5][15]

-

Activation Step: Add 3.0 equivalents of DIPEA to the solution, followed by 1.3 equivalents of this compound.[5][15]

-

Incubate: Stir the reaction at room temperature. The formation of the NHS-ester is typically rapid. Monitor the reaction by TLC or LC-MS if necessary (usually complete within 15-30 minutes).

-

Coupling Step: Add 1.5 equivalents of the amine component to the reaction mixture.[5][15]

-

Reaction: Continue to stir the mixture at room temperature for 2-4 hours, or overnight if required. Monitor for the disappearance of the NHS-ester and formation of the amide product.

-

Work-up and Purification: Once the reaction is complete, remove the organic solvents under reduced pressure. The crude product can then be isolated and purified by standard methods such as extraction, precipitation, or chromatography.[5][15]

Protocol 2: Two-Step Protein Labeling with a Carboxyl-Containing Dye

This protocol describes activating a fluorescent dye that contains a carboxylic acid and then conjugating it to a protein.

Materials:

-

Protein solution (e.g., antibody at 1-5 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Carboxyl-containing molecule (e.g., fluorescent dye).

-

This compound.

-

Anhydrous DMF or DMSO.

-

DIPEA.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

Part A: Activation of the Dye

-

Prepare Dye Solution: In a microcentrifuge tube, dissolve the carboxyl-containing dye in a minimal volume of anhydrous DMF or DMSO.

-

Activate with this compound: Add 1.5 equivalents of this compound and 2.0 equivalents of DIPEA relative to the dye.

-

Incubate: Vortex briefly and let the reaction proceed for 30 minutes at room temperature to form the NHS-ester of the dye. This activated dye solution should be used immediately.

Part B: Conjugation to Protein

-

Prepare Protein: Ensure the protein is in an amine-free buffer at an optimal pH for labeling (typically pH 7.2 - 8.0).

-

Add Activated Dye: While gently stirring the protein solution, slowly add a calculated amount of the activated dye solution from Part A. A 10- to 20-fold molar excess of the dye-NHS ester over the protein is a common starting point.[16]

-

Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature, protected from light.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted dye-NHS ester. Incubate for an additional 30 minutes.[16]

-

Purify Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

-

Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Conclusion

The succinimidyl group is the cornerstone of this compound's utility as a coupling reagent. By enabling the efficient and clean conversion of carboxylic acids into relatively stable, yet highly amine-reactive N-succinimidyl esters, it provides a robust and versatile method for amide bond formation. Its ability to function in aqueous environments with high selectivity and minimal racemization makes this compound an indispensable tool for researchers in peptide synthesis, drug development, and the precise chemical modification of complex biomolecules.

References

- 1. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. peptide.com [peptide.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

A Comprehensive Technical Guide to the Safe Handling of TSTU Reagent

For Researchers, Scientists, and Drug Development Professionals

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, commonly known as TSTU, is a widely utilized coupling reagent in peptide synthesis and bioconjugation chemistry.[1] Its efficacy in converting carboxylic acids to active N-hydroxysuccinimide (NHS) esters makes it an invaluable tool in the synthesis of peptides, modification of proteins, and preparation of labeled biomolecules.[1][2] However, its reactive nature necessitates a thorough understanding of its safety profile and adherence to strict handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of this compound's hazards, safe handling procedures, and emergency responses.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| Synonyms | O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium Tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate | [4][5] |

| CAS Number | 105832-38-0 | [4][5][6] |